molecular formula C9H9N3O2 B114183 1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione CAS No. 146950-64-3

1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione

Cat. No. B114183
M. Wt: 191.19 g/mol
InChI Key: DWUTWOMMDIRZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione, also known as EPDP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. In agriculture, 1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione has been investigated for its potential use as a pesticide. In material science, 1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione has been studied for its potential use in the development of new materials with unique properties.

Mechanism Of Action

1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione is believed to exert its effects through the modulation of various signaling pathways in cells. Specifically, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and neurodegeneration.

Biochemical And Physiological Effects

1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the activation of microglia in the brain. Additionally, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione has several advantages for use in lab experiments, including its high purity and stability. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione, including the development of new synthetic methods for producing the compound, the investigation of its potential use as a treatment for other diseases, and the exploration of its potential use in the development of new materials with unique properties. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione and to determine its potential toxicity in humans.

Synthesis Methods

1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione can be synthesized through a multi-step process that involves the reaction of 2,3-dioxo-pyrrolidine-1-acetic acid ethyl ester with hydrazine hydrate and ethyl acetoacetate. The resulting product is then subjected to a series of reactions that involve the use of various reagents, including acetic anhydride, sulfuric acid, and sodium hydroxide. The final product is obtained through a crystallization process.

properties

CAS RN

146950-64-3

Product Name

1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1-ethyl-4H-pyrido[3,4-b]pyrazine-2,3-dione

InChI

InChI=1S/C9H9N3O2/c1-2-12-7-3-4-10-5-6(7)11-8(13)9(12)14/h3-5H,2H2,1H3,(H,11,13)

InChI Key

DWUTWOMMDIRZBK-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=NC=C2)NC(=O)C1=O

Canonical SMILES

CCN1C2=C(C=NC=C2)NC(=O)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.